Technical Documentation Center

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-
  • CAS: 6335-42-8

Core Science & Biosynthesis

Foundational

Solubility profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO

An In-Depth Technical Guide to the Solubility Profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO This technical guide provides a comprehensive overview of the solubility profile of 2-(hydroxyimino)-N-(2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO

This technical guide provides a comprehensive overview of the solubility profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of solubility in DMSO, present detailed methodologies for its experimental determination, and discuss the practical implications of this physicochemical property in a research and development setting.

Introduction: The Compound and the Solvent

1.1. 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide: A Profile

2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide, with the chemical formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , is an organic compound of interest in various research domains.[1][2] Its structure, featuring a hydroxyimino group and a methoxy-substituted phenyl ring, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties, particularly its solubility, is paramount for its effective use in experimental settings.

1.2. Dimethyl Sulfoxide (DMSO): The Universal Solvent in Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has gained widespread use in biological and chemical research due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its high dipole moment and its capacity to act as both a hydrogen bond acceptor and, to a lesser extent, a donor, make it an invaluable tool for preparing concentrated stock solutions of test compounds for in vitro assays, high-throughput screening, and other experimental protocols.[4][5]

Theoretical Framework: Understanding Solubility in DMSO

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The solubility of a compound like 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO is primarily dictated by the favorable interactions between the solute and the solvent molecules, which must overcome the lattice energy of the solid compound and the cohesive forces of the solvent.

The dissolution process can be understood from a thermodynamic perspective, where the change in Gibbs free energy (ΔG) determines the spontaneity of the process. This is described by the equation:

ΔG = ΔH_solution - TΔS_solution

where ΔH_solution is the enthalpy of solution, T is the absolute temperature, and ΔS_solution is the entropy of solution. For a compound to dissolve, ΔG must be negative. The dissolution of many organic compounds in DMSO is an endothermic process (positive ΔH_solution), meaning it requires an input of energy.[4][6] This is often compensated by a significant increase in entropy (positive ΔS_solution) as the highly ordered crystal lattice of the solute breaks down and the molecules become solvated and dispersed in the solvent.[6]

Methodologies for Experimental Determination of Solubility

Accurate determination of solubility is crucial for reproducible experimental results. The following are standard methodologies for quantifying the solubility of a compound in DMSO.

3.1. Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic or equilibrium solubility of a compound.[5]

Protocol:

  • Preparation of a Supersaturated Solution: Add an excess amount of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide to a known volume of DMSO in a sealed vial.[3]

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[3]

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Equilibrium Solubility Determination

cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess compound to DMSO B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or filter C->D E Collect clear supernatant D->E F Dilute aliquot E->F G Analyze by UV-Vis/HPLC F->G

Caption: Workflow for the shake-flask method.

3.2. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO (e.g., 10 mM).[3]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline).

  • Precipitation Detection: Observe the formation of a precipitate. This can be done visually or, more accurately, using nephelometry or turbidimetry. The highest concentration that does not show precipitation is considered the kinetic solubility.

Conceptual Diagram of Kinetic vs. Equilibrium Solubility

G cluster_0 Kinetic Solubility cluster_1 Equilibrium Solubility A Compound in DMSO (High Concentration) B Addition to Aqueous Buffer A->B C Precipitation Point B->C F Saturated Solution (Equilibrium) C->F Often lower than Equilibrium Solubility D Excess Solid Compound D->F E Solvent E->F

Caption: Kinetic vs. Equilibrium solubility concepts.

Factors Influencing the Solubility of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO

Several factors can influence the measured solubility of the target compound:

  • Temperature: As the dissolution of many compounds in DMSO is endothermic, solubility generally increases with temperature.[4][6]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Physical Form: The crystalline form of the compound will have a lower solubility than its amorphous form due to the energy required to break the crystal lattice.

  • Water Content in DMSO: DMSO is hygroscopic, and the presence of water can significantly affect its solvent properties and the solubility of dissolved compounds.[4][6]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.

ParameterValueUnitsConditions
Equilibrium Solubility(Experimental Value)mg/mL25 °C, 24h agitation
Molar Solubility(Calculated Value)mol/L25 °C
Kinetic Solubility(Experimental Value)µMin PBS with 1% DMSO

Table 1: Template for presenting solubility data for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO.

Practical Implications in a Research Context

A thorough understanding of the solubility of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO is critical for:

  • Preparation of Stock Solutions: Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions, which can then be diluted to the desired working concentrations for various assays.[3] This minimizes the final concentration of DMSO in the assay, reducing potential solvent-induced artifacts.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are often tested at high concentrations. Poor solubility can lead to false negatives, as the actual concentration of the compound in solution may be much lower than the nominal concentration.[5][8]

  • Data Reproducibility: Inconsistent solubility between experiments can be a major source of variability in experimental results.

Conclusion

References

  • Al-Badr, A. A., & El-Subbagh, H. I. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7110. [Link]

  • Li, X., Zhang, Y., & Liu, Y. (2009). Thermodynamic model of solubility for CO2 in dimethyl sulfoxide. Journal of Chemical & Engineering Data, 54(6), 1833-1836. [Link]

  • Gimeno, A., Mogk, S., & Guba, W. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3224. [Link]

  • Shakeel, F., Haq, N., & Alanazi, F. K. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7110. [Link]

  • Shakeel, F., Haq, N., & Alanazi, F. K. (2020). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. Journal of Molecular Liquids, 311, 113334. [Link]

  • Singhvi, G., & Singh, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. [Link]

  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188. [Link]

  • ResearchGate. (n.d.). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. Retrieved from [Link]

  • Davis, K. C., & Bensen, D. L. (1970). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 48(11), 1687-1693. [Link]

  • Google Patents. (n.d.). EP0605392B1 - Process for producing methoxyminoacetamide compounds.
  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

Sources

Exploratory

History and discovery of isonitrosoacetanilide derivatives in medicinal chemistry

An In-depth Technical Guide to the History, Synthesis, and Application of Isonitrosoacetanilide Derivatives in Medicinal Chemistry Executive Summary The isatin (1H-indole-2,3-dione) scaffold is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History, Synthesis, and Application of Isonitrosoacetanilide Derivatives in Medicinal Chemistry

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This versatility has led to the development of derivatives with a vast spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] However, the gateway to this crucial scaffold is often through a pivotal intermediate: isonitrosoacetanilide. This technical guide provides an in-depth exploration of the history, synthesis, and profound impact of isonitrosoacetanilide derivatives, tracing their journey from a chemical curiosity to an indispensable precursor in drug discovery. We will dissect the foundational Sandmeyer synthesis, provide detailed experimental protocols, and illuminate the mechanistic pathways through which the final isatin-based therapeutics exert their effects.

Part 1: A Historical Journey from Natural Dye to Synthetic Precursor

The story of isonitrosoacetanilide is intrinsically linked to that of its cyclized product, isatin. The initial discovery of isatin predates its synthesis, marking an early milestone in organic chemistry.

The Genesis: From Indigo to Isatin

In 1840 and 1841, chemists Otto Linné Erdmann and Auguste Laurent first isolated a vibrant orange-red crystalline compound from the oxidation of the common indigo dye using nitric and chromic acids.[1][2] They named this new compound "isatin." For decades, it remained a compound of academic and industrial interest primarily within the context of dyes. Its true potential in medicine would not be realized until efficient synthetic routes were developed, allowing for broader investigation and derivatization.

The Pivotal Intermediate: The Sandmeyer Synthesis

The most significant breakthrough in making isatin and its derivatives widely accessible was the development of a synthetic method by Traugott Sandmeyer in 1919.[3][4] This reaction, now known as the Sandmeyer isonitrosoacetanilide isatin synthesis, established the critical role of isonitrosoacetanilide as the key intermediate.[5] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide, which is then cyclized using a strong acid to yield the isatin core.[1][6] This reliable and straightforward method opened the door for chemists to systematically synthesize a vast library of substituted isatins by simply varying the starting aniline, setting the stage for modern structure-activity relationship (SAR) studies.

Part 2: Core Synthesis and Methodologies

The transformation of simple anilines into the complex isatin scaffold via an isonitrosoacetanilide intermediate is a classic yet powerful procedure in organic synthesis. Understanding the nuances of this process is critical for any researcher in the field.

Workflow of the Sandmeyer Isatin Synthesis

The overall process is a two-step reaction, beginning with the formation of the isonitrosoacetanilide intermediate, which is then cyclized.

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization Aniline Substituted Aniline Intermediate Isonitrosoacetanilide (Precipitate) Aniline->Intermediate Condensation Reagents Chloral Hydrate & Hydroxylamine HCl & Na₂SO₄ in H₂O Reagents->Intermediate Intermediate_ref Isonitrosoacetanilide Acid Conc. H₂SO₄ (or other strong acid) Product Substituted Isatin (Final Product) Acid->Product Intermediate_ref->Product Intramolecular Electrophilic Substitution

Caption: Workflow of the two-step Sandmeyer Isatin Synthesis.

Experimental Protocol: The Sandmeyer Synthesis

The following protocol details a general procedure for the synthesis of a substituted isonitrosoacetanilide and its subsequent cyclization.

Step 1: Synthesis of Substituted Isonitrosoacetanilide Intermediate

  • Reaction Setup: In a suitable flask (e.g., 5-L flask for a 0.25 mol scale), prepare a solution of sodium sulfate decahydrate (approx. 7 equivalents) and chloral hydrate (1.1 equivalents) in water. Warm gently (to ~30 °C) to dissolve the solids.[7]

  • Aniline Addition: In a separate beaker, dissolve the desired substituted aniline (1 equivalent) in water containing concentrated hydrochloric acid (approx. 1 equivalent). Add this aniline hydrochloride solution to the reaction flask.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (approx. 3 equivalents) in water and add it to the main reaction flask. A thick white suspension is expected to form.[7]

  • Reaction: Heat the mixture. A thick paste often forms around 60-70 °C. Continue heating to reflux (80-100 °C) for approximately 1-2 hours.[7][8]

  • Isolation: Cool the mixture and collect the precipitated isonitrosoacetanilide product by vacuum filtration. Wash the solid with cold water and dry. This crude intermediate is often of sufficient purity for the next step.[9]

Step 2: Cyclization to Substituted Isatin

  • Acid Preparation: In a flask equipped with mechanical stirring and a thermometer, pre-heat concentrated sulfuric acid (e.g., 200 cm³ for 15 g of intermediate) to 60 °C.[7]

  • Controlled Addition: Carefully add the dried isonitrosoacetanilide from Step 1 in small portions, ensuring the internal temperature of the reaction mixture is maintained between 60 and 70 °C.[7][10] This temperature is critical; too low, and the reaction fails to proceed, while too high can lead to decomposition.[7]

  • Completion: After the addition is complete, heat the mixture briefly to 80 °C for approximately 10 minutes to ensure complete cyclization.[10]

  • Workup and Isolation: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice with stirring.[7][10] The isatin product will precipitate as a solid (often orange or reddish).

  • Purification: After letting it stand for about 30 minutes, filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like methanol or ethanol can be performed for further purification.[10]

Causality and Experimental Choices
  • Chloral Hydrate & Hydroxylamine: This combination reacts in situ to form an intermediate that condenses with the aniline. The hydroxylamine is essential for forming the oxime (=N-OH) group in the isonitrosoacetanilide structure.

  • Concentrated Sulfuric Acid: The strong acid serves as both a solvent and a powerful catalyst. It protonates the oxime group, facilitating an intramolecular electrophilic attack from the aromatic ring onto the nitrogen, which leads to the formation of the five-membered ring characteristic of the isatin core.[9][11] For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective alternative.[9]

Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: For an isatin product, characteristic absorption bands will appear for the N-H group (~3100-3300 cm⁻¹) and two distinct C=O (carbonyl) groups in the region of ~1700-1750 cm⁻¹.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR will show characteristic peaks for the aromatic protons and a singlet for the N-H proton (often downfield, >10 ppm). ¹³C-NMR is also highly informative, showing distinct signals for the two carbonyl carbons.[9][13]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+).[13][14]

Part 3: The Gateway to Pharmacological Activity

While isonitrosoacetanilide itself is not typically the final active molecule, its role as a stable, accessible intermediate is paramount. Its true value lies in its efficient conversion to the isatin scaffold, a structure that has proven to be a goldmine for medicinal chemists. The reactivity of the C3-keto group and the N1-hydrogen on the isatin ring allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.[1]

The resulting isatin derivatives exhibit a remarkable range of biological activities, as summarized below.

Table 1: Anticancer Activity of Selected Isatin Derivatives
CompoundCell LineActivity (IC₅₀)Reference
Isatin-Thiazole Hybrid (4c)MCF-7 (Breast)0.45 µM[15]
Isatin-Thiazole Hybrid (4c)MDA-MB-231 (Breast)1.23 µM[15]
Isatin-Indole Hybrid (12c)HT-29 (Colon)1.17 µM[16]
Isatin-Sulfonamide Hybrid (20e)HCT-116 (Colorectal)3.67 ± 0.33 µM[16]
Bis-isatin Analogue (10a-l)HepG2 (Liver)8.32 - 49.73 µM[17]
Isatin-Chalcone HybridMCF-7 (Breast)2.88 - 62.88 µM[17]
Table 2: Antiviral Activity of Selected Isatin Derivatives
CompoundVirusActivity (IC₅₀)Reference
Isatin-Thiophene Hybrid (11a)SARS-CoV 3CL Protease0.98 µM[16]
Isatin-Thiophene Hybrid (11e)SARS-CoV 3CL Protease0.95 µM[16]
MethisazoneVariola/Vaccinia VirusesEffective in vivo[18]

Part 4: Mechanistic Insights into Isatin's Therapeutic Action

The broad bioactivity of isatin derivatives stems from their ability to interact with and modulate key cellular pathways involved in disease progression.

Kinase Inhibition

Many isatin derivatives function as potent kinase inhibitors. They are designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways crucial for cancer cell proliferation and survival. Sunitinib, a clinically approved anticancer drug, features an oxindole core (a close relative of isatin) and functions in this manner.

G cluster_0 Kinase Activity (Normal) cluster_1 Kinase Inhibition by Isatin Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Isatin Isatin Derivative Kinase_Inhibited Kinase Active Site (Blocked) Isatin->Kinase_Inhibited Competitive Binding NoSignal No Signal Propagation Kinase_Inhibited->NoSignal Substrate_Unchanged Substrate Protein (Unphosphorylated) Substrate_Unchanged->Kinase_Inhibited Cannot Bind

Caption: Mechanism of competitive kinase inhibition by an isatin derivative.

Induction of Apoptosis

Another common mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Some isatin derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17] An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.

G Isatin Isatin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isatin->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Disrupts Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptosis induction via modulation of Bcl-2 family proteins.

Conclusion and Future Perspectives

The history of isonitrosoacetanilide derivatives in medicinal chemistry is a compelling example of how a simple synthetic intermediate can unlock a world of therapeutic possibilities. While rarely the star player, isonitrosoacetanilide is the indispensable key that opens the door to the isatin scaffold. The Sandmeyer synthesis, though nearly a century old, remains a robust and relevant method for generating molecular diversity. The continued exploration of isatin derivatives, made possible by this chemistry, consistently yields novel compounds with potent and selective activities against a range of diseases. Future research will likely focus on creating more complex isatin hybrids, developing multi-target ligands, and employing green chemistry principles to refine these foundational synthetic methods, ensuring that the legacy of this pivotal intermediate continues to drive innovation in drug discovery.

References

  • The Sandmeyer Synthesis of Substituted Isatins A Technical Guide For Drug Discovery. Scribd. [Link]

  • Sandmeyer Isatin Synthesis. SynArchive. [Link]

  • Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Merck Index. [Link]

  • A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Research Journal of Pharmacology and Pharmacodynamics. [Link]

  • Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. MDPI. [Link]

  • Thiazolyl-isatin derivatives: Synthesis, in silico studies, in vitro biological profile against breast cancer cells, mRNA expression, P-gp modulation, and interactions of Akt2 and VIM proteins. PubMed. [Link]

  • Synthesis of Isatin. Sciencemadness Discussion Board. [Link]

  • Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PMC. [Link]

  • A survey of isatin hybrids and their biological properties. PMC. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]

  • Design and Synthesis of Novel Isatin-Based derivatives Targeting Cell Cycle Checkpoint Pathways as Potential Anticancer Agents. ResearchGate. [Link]

  • A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Biological activities of isatin and its derivatives. PubMed. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link]

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

  • (PDF) Isatin Derivatives with Several Biological Activities. ResearchGate. [Link]

  • A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Structural characterization of inorganic main-group materials by advanced solid-state NMR spectroscopy techniques. Iowa State University. [Link]

  • Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 2-methoxyisonitrosoacetanilide from o-anisidine

Executive Summary This application note details the optimized protocol for synthesizing 2-methoxyisonitrosoacetanilide (also known as N-(2-methoxyphenyl)-2-(hydroxyimino)acetamide), a critical intermediate in the product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-methoxyisonitrosoacetanilide (also known as N-(2-methoxyphenyl)-2-(hydroxyimino)acetamide), a critical intermediate in the production of 7-methoxyisatin. The method utilizes a modified Sandmeyer isonitrosoacetanilide synthesis, employing chloral hydrate and hydroxylamine hydrochloride in a sulfate-saturated aqueous medium.[1]

This protocol addresses common failure modes—specifically "tarring" due to thermal runaway and low yields caused by incomplete precipitation. By controlling pH and ionic strength (salting out), this workflow ensures high purity (>95%) suitable for subsequent cyclization steps in drug discovery campaigns.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves o-Anisidine , a designated carcinogen and toxic agent.[2] Strict adherence to safety standards is non-negotiable.

Hazard ClassSpecific RiskMitigation Strategy
Carcinogenicity o-Anisidine is a Group 2B carcinogen (IARC).[3]Use a dedicated fume hood. Double-glove (Nitrile/Laminate).
Acute Toxicity Induces methemoglobinemia (cyanosis) via skin absorption or inhalation.Wear a full-face shield. Keep methylene blue (antidote) accessible in the medical kit.
Chemical Reactivity Hydroxylamine HCl is a reducing agent; potential for violent decomposition if heated dry.Never heat hydroxylamine residue to dryness. Quench spills with dilute bleach.
Thermal Hazards Reaction exotherm at 70°C can cause "volcano" eruption.Use a heating mantle with active temperature feedback control.

Scientific Foundation: Mechanism of Action

The synthesis proceeds via the condensation of chloral hydrate with hydroxylamine to form an oxime intermediate, which subsequently undergoes nucleophilic attack by the aromatic amine.

Key Mechanistic Insights:

  • Oxime Formation: Chloral hydrate first reacts with hydroxylamine to form chloral oxime (

    
    ).
    
  • Nucleophilic Substitution: The amine (o-anisidine) attacks the chloral oxime, displacing the trichloromethyl group (as chloroform/HCl equivalents) to form the isonitrosoacetanilide.

  • Role of Sodium Sulfate: The high concentration of

    
     serves two purposes:
    
    • Salting Out: It decreases the solubility of the organic product in the aqueous phase, maximizing precipitation yield.

    • Thermal Buffer: It raises the boiling point of the solution, allowing the reaction to proceed at the necessary activation temperature (~100°C) without rapid solvent loss.

SandmeyerMechanism Chloral Chloral Hydrate (Cl3C-CH(OH)2) Oxime Chloral Oxime Intermediate Chloral->Oxime Condensation NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Oxime Transition Tetrahedral Intermediate Oxime->Transition + o-Anisidine Anisidine o-Anisidine (Nucleophile) Anisidine->Transition Product 2-Methoxy- isonitrosoacetanilide Transition->Product - 3HCl - H2O

Figure 1: Mechanistic pathway for the formation of 2-methoxyisonitrosoacetanilide.

Materials & Equipment

Reagents:

  • o-Anisidine (2-Methoxyaniline): >99% purity. Note: If liquid is dark/black, distill under vacuum before use.

  • Chloral Hydrate: ACS Reagent grade.

  • Hydroxylamine Hydrochloride: >98%.

  • Sodium Sulfate (

    
    ):  Anhydrous or Decahydrate (adjust weight accordingly).
    
  • Hydrochloric Acid (HCl): Concentrated (37%).

Equipment:

  • 1L or 2L 3-neck Round Bottom Flask (RBF).

  • Mechanical Overhead Stirrer (Teflon blade) – Magnetic stirring is insufficient due to thick slurry formation.

  • Reflux Condenser.

  • Temperature Probe (Internal).

  • Addition Funnel.

Detailed Experimental Protocol

Stoichiometry Table:

Component Role Equivalents Mass/Vol (Scale: 0.1 mol)
o-Anisidine Limiting Reagent 1.0 eq 12.3 g (approx 11.3 mL)
Chloral Hydrate Electrophile Source 1.1 eq 18.2 g
Hydroxylamine HCl Oxime Source 3.0 eq 20.8 g

| Sodium Sulfate | Salting Agent | ~25 eq (Saturated) | 250 g (Anhydrous) in 600 mL


 |
| HCl (conc.)  | Catalyst/Solubilizer | ~1.0 eq | 9.0 mL |
Step-by-Step Procedure:

Phase 1: Preparation of the Sulfate Solution

  • In the 3-neck RBF, dissolve 250 g of Sodium Sulfate in 600 mL of water .

  • Add 18.2 g of Chloral Hydrate .

  • Stir vigorously and heat to 30°C to ensure complete dissolution.

Phase 2: Amine Preparation

  • In a separate beaker, mix 12.3 g of o-Anisidine with 100 mL of water .

  • Slowly add 9.0 mL of conc. HCl while stirring.

    • Checkpoint: The amine should dissolve to form the hydrochloride salt. If turbidity persists, warm slightly or add minimal extra water.

Phase 3: Reaction Initiation

  • Add the o-Anisidine HCl solution (from Phase 2) into the main RBF (containing sulfate/chloral).

  • Add a solution of 20.8 g Hydroxylamine HCl dissolved in 100 mL water to the main RBF.

  • Observation: A white or pale precipitate may begin to form immediately. This is normal.

Phase 4: Thermal Reaction (The Critical Step)

  • Heat the mixture rapidly to 100°C (Reflux) with vigorous mechanical stirring.

  • CRITICAL: Maintain reflux for 60–90 minutes .

    • Visual Cue: The reaction mixture will thicken significantly. The color will transition from white to pale yellow/brown.

    • Process Control: Do not exceed 2 hours of heating; prolonged heating leads to dark tar formation (decomposition).

Phase 5: Isolation

  • Cool the reaction mixture to 20°C using an ice bath.

  • Filter the solid precipitate using a Buchner funnel/vacuum filtration.

  • Wash the cake:

    • 2x with 100 mL Water (to remove excess salts and hydroxylamine).

    • 1x with 50 mL cold Ethanol (optional, improves drying but may lose yield).

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Workflow Start Start: Clean 2L RBF Solubilize 1. Dissolve Na2SO4 + Chloral Hydrate (Temp: 30°C) Start->Solubilize AddAmine 2. Add o-Anisidine/HCl Solution Solubilize->AddAmine AddNH2OH 3. Add Hydroxylamine HCl AddAmine->AddNH2OH Heat 4. REFLUX (100°C) for 60-90 min (Vigorous Stirring) AddNH2OH->Heat Slurry Thickens Cool 5. Cool to 20°C Heat->Cool Completion Filter 6. Filter & Wash (H2O) Cool->Filter Dry 7. Vacuum Dry (60°C) Filter->Dry

Figure 2: Operational workflow for the synthesis process.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete precipitation or insufficient heating time.Ensure solution is cooled to <20°C before filtering. Confirm reflux was vigorous.
Dark/Black Product Thermal decomposition ("Tarring").Strictly limit heating to 90 mins. Ensure inert atmosphere (

) if available (though not strictly required).
Product is Sticky Residual water or chloral hydrate.Recrystallize from Ethanol/Water (1:1) or increase drying time.
Violent Boiling Lack of nucleation sites or stirring failure.Use mechanical stirring (high torque). Add boiling chips if not stirring mechanically.

Characterization

To validate the synthesis, perform the following analytical checks:

  • Melting Point:

    • Expected Range: 140°C – 155°C (Decomposition often occurs near MP).

    • Note: The MP is distinct from the final Isatin product (which is typically >200°C).

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       3.8 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
    • 
       7.6 ppm (s, 1H):  Methine proton of the oxime (
      
      
      
      ).
    • 
       9.5 ppm (s, 1H):  Amide proton (
      
      
      
      ).
    • 
       12.2 ppm (s, 1H):  Oxime hydroxyl (
      
      
      
      ), usually broad/exchangeable.
    • Aromatic Region: Multiplets corresponding to the 1,2-disubstituted benzene ring.

  • Appearance:

    • The final product should be a pale yellow to beige powder .

References

  • Marvel, C. S.; Hiers, G. S. (1925). "Isonitrosoacetanilide".[1][2][4][5][6] Organic Syntheses, 5, 71; Coll. Vol. 1, 327.

  • Sandmeyer, T. (1919).[5][7] "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen". Helvetica Chimica Acta, 2(1), 234-242.[5]

  • Garden, S. J., et al. (1998). "A versatile synthesis of isatins via the Sandmeyer methodology". Tetrahedron Letters, 39(52), 9611-9614.
  • National Institute of Standards and Technology (NIST). "4-Methoxyisonitrosoacetanilide Mass Spectrum". NIST Chemistry WebBook.[6] (Note: Used for spectral comparison of methoxy-substituted analogs).

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: o-Anisidine".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in aqueous media

Introduction Welcome to the technical support guide for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide (CAS 6335-42-8). This document is designed for researchers, scientists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide (CAS 6335-42-8). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Due to its chemical structure, which includes a hydrophobic methoxyphenyl group and a weakly acidic oxime functional group, achieving desired concentrations in aqueous media for biological assays and other experiments can be a significant hurdle.[1][2][3][4]

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will explore the physicochemical principles governing its solubility and offer a series of troubleshooting steps and detailed protocols to help you achieve clear, stable solutions for your experimental needs.

Core Concepts: Understanding the Solubility Challenge

The primary difficulty in dissolving 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide stems from two key molecular features:

  • Hydrophobicity : The N-(2-methoxyphenyl) portion of the molecule is aromatic and nonpolar, which limits its favorable interactions with water molecules. More than 40% of new chemical entities developed in the pharmaceutical industry are poorly soluble in water, making this a common challenge.[5]

  • pH-Dependent Ionization : The hydroxyimino group (-C=N-OH), also known as an oxime, has an acidic proton.[1] The pKa of oximes can vary but typically falls in the range of 7.4 to 10.[6][7] At a neutral pH of 7, the oxime is predominantly in its neutral, protonated form, which is significantly less soluble than its ionized, deprotonated (conjugate base) form. Modifying the pH to favor the ionized form is a common strategy to enhance solubility.[8][9]

By understanding these principles, we can systematically address solubility problems.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that researchers commonly face during their work.

Q1: I've added my compound directly to my phosphate-buffered saline (PBS) at pH 7.4 and it won't dissolve. I see a fine white powder or film. What's happening?

Answer: This is the most common issue and is expected behavior for this compound. The low intrinsic aqueous solubility of the neutral form of the molecule is the primary cause. At pH 7.4, a significant portion of the oxime group is still protonated and neutral, limiting its solubility. For a similar compound, 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide, the experimental solubility at pH 7.4 was found to be greater than 29.1 µg/mL, which still indicates limited solubility.[10]

Immediate Troubleshooting Steps:

  • Do Not Start in Aqueous Buffer: Never attempt to dissolve the compound directly in an aqueous medium. You must first prepare a concentrated stock solution in an appropriate organic solvent.

  • Prepare a High-Concentration Stock Solution: Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol can also be used.[][12] Refer to Protocol 1 for detailed steps.

  • Dilute with Care: When diluting the organic stock into your aqueous buffer, add the stock solution to the buffer (not the other way around) with vigorous vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation.

Q2: What is the best solvent for my primary stock solution, and are there any risks I should be aware of?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble, nonpolar compounds.[]

SolventRecommended Starting Conc.ProsCons & Considerations
DMSO 10-50 mMExcellent solubilizing power for a wide range of compounds. Miscible with water.Can be cytotoxic or affect cell behavior at final concentrations >0.5-1%.[13][14] Should be tested in a vehicle control group in all experiments.[15]
Ethanol 10-50 mMGood solubilizing power. Less toxic than DMSO for some cell types.Can affect cell membrane integrity and metabolism.[12][15] Final concentration should typically be kept below 1%.

Key Insight: The goal is to create a stock solution that is concentrated enough so that the final volume of organic solvent in your aqueous medium is minimal (ideally ≤0.5%) to avoid solvent-induced artifacts in your experiment.[14]

Q3: I successfully made a DMSO stock, but when I dilute it into my cell culture media (pH ~7.4), it precipitates over time. How can I fix this?

Answer: This indicates that the final concentration in your aqueous medium is still above the compound's thermodynamic solubility limit under those conditions. This is a classic "crashing out" phenomenon. Here are the primary strategies to overcome this, which can be used alone or in combination.

This is the most direct and often most effective method for ionizable compounds like this one.[9][] By raising the pH of your final aqueous solution to be at least 1-2 units above the pKa of the oxime group, you convert the molecule to its more soluble anionic (deprotonated) form.

  • Action: Prepare your final aqueous buffer at a higher pH (e.g., pH 8.5-9.5). You can use a small amount of 1 M NaOH to titrate the pH upwards. See Protocol 2 .

  • Causality: The Henderson-Hasselbalch equation dictates that at a pH above the pKa, the equilibrium shifts towards the ionized species, which has much higher aqueous solubility.

If adjusting the pH is not feasible for your experimental system (e.g., live-cell assays sensitive to high pH), using a co-solvent in the final solution can help.[16][17] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic solutes.[]

  • Action: Include a small percentage of a biocompatible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol in your final aqueous medium. See Protocol 3 .

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute, thereby increasing solubility.[]

For particularly challenging cases, cyclodextrins can be highly effective. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20]

  • Action: Formulate the compound with a cyclodextrin derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic part of your molecule will form an "inclusion complex" within the cyclodextrin's core.[5][18][21]

  • Causality: The cyclodextrin effectively encapsulates the poorly soluble drug, presenting a hydrophilic exterior to the aqueous environment, which dramatically increases the apparent water solubility of the complex.[18][19][20][22]

Q4: Are there any stability concerns I should be aware of when my compound is in an aqueous solution?

Answer: Yes. Oxime linkages, while generally more stable than imines or hydrazones, can be susceptible to hydrolysis, especially under acidic conditions.[1][23][24] Some studies on other oxime-containing compounds have shown maximum stability in acidic solutions (pH 2-3).[25][26] However, decomposition can still occur at neutral or alkaline pH, potentially forming the corresponding aldehyde/ketone and hydroxylamine.[1][26]

Recommendations:

  • Prepare Fresh Solutions: Always prepare your final aqueous dilutions fresh for each experiment from a frozen organic stock.

  • Avoid Prolonged Storage: Do not store the compound in aqueous buffers for extended periods (e.g., more than a few hours), even if it appears to be in solution.

  • Storage of Stock: Store the DMSO or ethanol stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide.

Solubility_Workflow start Start: Dry Compound Powder stock Protocol 1: Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer (e.g., PBS pH 7.4) to final concentration stock->dilute observe Precipitation Observed? dilute->observe success Success: Clear, stable solution. Proceed with experiment. observe->success No ph_adjust Strategy 1: pH Adjustment (Protocol 2) Increase buffer pH to 8.5-9.5 observe->ph_adjust Yes observe2 Still Precipitates? ph_adjust->observe2 cosolvent Strategy 2: Co-solvents (Protocol 3) Add PEG 400 or PG to buffer cosolvent->observe2 cyclo Strategy 3: Cyclodextrins Formulate with HP-β-CD observe2->success No observe2->cosolvent Yes, try next observe2->cyclo Yes, try next

Caption: A step-by-step decision tree for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide (MW: 194.19 g/mol ) required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 194.19 g/mol = 0.00194 g = 1.94 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: pH-Modification Approach for Solubilization
  • Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, Tris).

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add small increments of a base (e.g., 1 M NaOH) until the pH of the buffer reaches the target level (e.g., pH 9.0). Be cautious not to overshoot the target pH.

  • Add Compound: Prepare your concentrated DMSO stock as described in Protocol 1 .

  • Dilute: While vigorously vortexing the high-pH buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. Remember that the final pH of your experiment will be elevated.

pH_Effect cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 9) Low_Sol Structure_Low [image='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=120015&t=l'] Neutral Form (Poorly Soluble) High_Sol Structure_High [image='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=120015&t=l'] Anionic Form (More Soluble) Low_Sol->High_Sol + OH⁻ + H₂O

Caption: Ionization equilibrium and its effect on solubility.

Protocol 3: Using Co-solvents for Enhanced Solubility
  • Select Co-solvent: Choose a biocompatible co-solvent such as PEG 400 or propylene glycol.

  • Prepare Co-solvent/Buffer Mix: Prepare your aqueous buffer containing a specific percentage of the co-solvent. For example, for a 5% PEG 400 solution, add 5 mL of PEG 400 to 95 mL of your buffer.

  • Add Compound: Prepare your concentrated DMSO stock as described in Protocol 1 .

  • Dilute: While vigorously vortexing the co-solvent/buffer mixture, slowly add the DMSO stock to achieve your final concentration.

  • Control Group: It is critical to include a vehicle control in your experiment that contains the same final concentrations of both DMSO and the co-solvent to account for any biological effects of the solvents themselves.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement.
  • Kramer, C. R., et al. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • BenchChem. A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(23), 7397.
  • Wikipedia. Oxime.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087.
  • Ladeira, A. M., & Wieraszko, A. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Neurotoxicology, 11(1), 125-133.
  • BOC Sciences.
  • Kumar, L., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-132.
  • ScienceDirect. pH Adjustment.
  • Sharma, N., & Kalra, S. (2015). Acid Dissociation Constants and Molecular Descriptors of Some Xylene Linked Bispyridinium Oximes. International Journal of Pharmaceutical Sciences and Research, 6(9), 3784-3790.
  • YouTube. How can cyclodextrins enhance solubility?
  • Slideshare.
  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271.
  • Celebioglu, A., & Uyar, T. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 101(9), 3307-3316.
  • YouTube.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 67(3), 135-140.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • Organic Chemistry D
  • Thi, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859.
  • Alves, M. G., et al. (2015). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PLoS ONE, 10(11), e0142598.
  • PubChem. Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide.
  • Santa Cruz Biotechnology. 2-Hydroxyimino-N-(2-methoxy-phenyl)-acetamide.
  • Cheméo. Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1).
  • Organic Chemistry Data.
  • MySkinRecipes. 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide.
  • Sigma-Aldrich. 2-(HYDROXYIMINO)-N-(2-METHOXYPHENYL)ACETAMIDE.

Sources

Optimization

Removing unreacted o-anisidine from 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide product

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the removal of o-anisidine (2-methoxyaniline) due to its classification as a Category 1B Carcinogen and its detrimental e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the removal of o-anisidine (2-methoxyaniline) due to its classification as a Category 1B Carcinogen and its detrimental effect on subsequent cyclization steps in the Sandmeyer isatin synthesis.[1][2][3]

Case ID: PUR-OXIME-02 Subject: Removal of unreacted o-anisidine from Sandmeyer intermediates Safety Alert: o-Anisidine is a toxic carcinogen.[1][2][3][4] All procedures must be performed in a fume hood with double-gloving (Nitrile/Laminate).[2][4]

Core Troubleshooting Directive

The Problem: You have synthesized 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide (also known as o-methoxy-isonitrosoacetanilide) via the reaction of o-anisidine with chloral hydrate and hydroxylamine. The isolated solid is likely discolored (orange/brown instead of beige/yellow) or shows a spot for the starting amine on TLC.

The Solution Logic: Purification relies on the drastic difference in basicity between the impurity and the product.

  • Impurity (o-Anisidine): A basic amine (

    
     of conjugate acid 
    
    
    
    4.5).[1][2][3] It forms water-soluble salts in dilute acid.[2][3][4]
  • Product (Oxime/Amide): Neutral to weakly acidic (

    
     of oxime 
    
    
    
    10-11).[1][2][3] It remains insoluble in dilute acid.[2][4]
Decision Matrix
ObservationRecommended Protocol
Crude Solid (High Impurity) Protocol A: Acid Slurry Wash (Primary Defense)
Sticky/Oily Solid Protocol A followed by Protocol B
Crystalline but Discolored Protocol B: Recrystallization
Trace Impurity (<1%) Protocol B or proceed to cyclization (if permissible)

Protocol A: The Acid Slurry Wash (Primary Defense)

This is the most effective method for bulk removal of o-anisidine.[2][3][4] It converts the liquid/oily amine into its water-soluble hydrochloride salt, while the product remains a solid.[4]

The Mechanism

The separation is driven by pH manipulation. The diagram below illustrates the solubility switch.

AcidBaseExtraction cluster_0 Crude Mixture (Solid) cluster_1 Separation Phase Impurity o-Anisidine (Neutral, Hydrophobic) Process Add Dilute HCl (1M) Stir vigorously Impurity->Process Product Product (Neutral, Solid) Product->Process Filtrate Filtrate (Liquid) o-Anisidinium Chloride (Water Soluble) Process->Filtrate Dissolves Cake Filter Cake (Solid) Purified Product (Insoluble) Process->Cake Remains Solid

Figure 1: Solubility divergence in acidic media. The amine impurity is protonated and washed away.

Step-by-Step Methodology
  • Preparation: Place the crude solid in an Erlenmeyer flask.

  • Acidification: Add 1M Hydrochloric Acid (HCl) . Use approximately 5 mL of acid per gram of crude solid.

    • Note: Do not use concentrated HCl, as it may hydrolyze the oxime or amide bonds over time.[4]

  • Slurry: Stir the suspension vigorously for 15–20 minutes at room temperature. Break up any large clumps with a glass rod or spatula to ensure the acid penetrates the crystal lattice.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) or Buchner funnel.[2][4]

  • Displacement Wash: Wash the filter cake with two additional portions of 1M HCl, followed by three portions of cold water to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 50°C or air-dry overnight.

Protocol B: Recrystallization (Polishing)

If the acid wash does not yield sufficient purity (checked via TLC), recrystallization is required.[4] o-Anisidine is highly soluble in alcohols, whereas the product is less soluble, allowing for separation upon cooling.[4]

Solvent System Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal Capacity
Ethanol (95%) HighModerateGood
Ethanol/Water (3:1) HighLowExcellent (Recommended)
Methanol Very HighModerateModerate
Toluene ModerateVery LowPoor (Co-precipitation risk)
Step-by-Step Methodology
  • Dissolution: Suspend the acid-washed solid in minimal ethanol (95%) in a flask equipped with a reflux condenser.

  • Heating: Heat to reflux until the solid dissolves. If it does not dissolve completely, add small aliquots of ethanol.[4]

  • Water Addition: Once dissolved, remove from heat. Slowly add hot water (approx. 1/3 the volume of ethanol used) until a persistent turbidity (cloudiness) just appears.

  • Clearing: Add a few drops of ethanol to clear the solution again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Collection: Filter the crystals and wash with cold 25% ethanol/water.

Analytical Verification & FAQ

How do I confirm the impurity is gone?

Thin Layer Chromatography (TLC) is the quickest method.

  • Stationary Phase: Silica Gel 60 F254.[2][4]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 1:1).[2]

  • Visualization:

    • UV (254 nm): Both compounds absorb.[2] The product will have a lower

      
       (more polar) than the o-anisidine.[1][2]
      
    • Stain (p-Anisaldehyde): o-Anisidine stains bright yellow/orange immediately.[1][2][3] The oxime product usually stains faintly or requires heat.

FAQ: Common Issues

Q: My product turned into an oil during the acid wash. A: This suggests the presence of residual solvent (like chloral hydrate water) or that the reaction mixture was not fully precipitated.

  • Fix: Cool the acid slurry in an ice bath. If it remains oily, decant the aqueous acid layer and triturate (grind) the oil with fresh cold water to induce solidification.

Q: Can I use NaOH to purify it? A: Use with caution. While the oxime product is soluble in dilute NaOH (forming a salt), o-anisidine is also somewhat soluble in water (approx.[2][3][4] 1.5 g/100 mL) and will not precipitate cleanly.[4] The Acid Wash (Protocol A) is chemically superior because the anisidinium salt is extremely soluble in water, maximizing the separation factor.

Q: Why is the color still pink/brown after purification? A: Trace oxidation products of o-anisidine are highly colored (azo/azoxy species).[1][2][3][4] These can persist even when the amine is removed. If the NMR is clean (no peaks at


 3.8 ppm for methoxy of anisidine or aromatic signals distinct from product), the color may be cosmetic. For strict decolorization, use activated charcoal during the recrystallization step (Protocol B).[4]

References

  • Sandmeyer Isatin Synthesis (General Mechanism): Marvel, C. S.; Hiers, G. S. (1941).[4][5] "Isatin". Organic Syntheses, Coll.[4][5][6] Vol. 1, p. 327.[4]

  • Purification of Anilides: Vogel, A. I.[4] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4] Longman Scientific & Technical, 1989.[4] (General reference for recrystallization of acetanilides).

  • Safety Data (o-Anisidine): National Center for Biotechnology Information.[2][3][4] (2024).[4][7] PubChem Compound Summary for CID 7000, o-Anisidine.

  • Product Properties: National Institute of Standards and Technology (NIST).[2][4] Mass Spectrum of Acetamide, 2-(hydroxyimino)-N-phenyl- (Analogous structure).

Sources

Troubleshooting

Optimizing reaction temperature for hydroxyimino acetylation of anilines

Technical Guide: Optimizing Reaction Temperature for Hydroxyimino Acetylation of Anilines Executive Summary & Scope This technical guide focuses on the hydroxyimino acetylation of anilines , the critical first step in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Reaction Temperature for Hydroxyimino Acetylation of Anilines

Executive Summary & Scope

This technical guide focuses on the hydroxyimino acetylation of anilines , the critical first step in the Sandmeyer isatin synthesis. In this reaction, an aniline derivative condenses with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form an isonitrosoacetanilide (also known as a hydroxyiminoacetanilide).

The Core Challenge: Temperature control is the single most significant variable governing the yield and purity of this reaction.

  • Too Low: Fails to overcome the activation energy for the condensation; intermediate solubility is insufficient.

  • Too High / Too Long: Results in rapid decomposition of the thermally labile isonitroso product into intractable black tars (carbylamines/azo byproducts).

This guide provides a self-validating protocol, mechanistic insights into temperature effects, and a direct troubleshooting manual for recovering failed runs.

Mechanistic Pathway & Process Logic

The reaction is a multi-component condensation. While the exact order of addition can vary, the accepted mechanism involves the formation of an oximino-intermediate which undergoes nucleophilic attack by the aniline, displacing the trichloromethyl group (often evolving as chloroform or hydrolyzing).

Figure 1: Reaction Pathway & Critical Temperature Zones

ReactionPathway Aniline Aniline Substrate (Ar-NH2) Inter1 Intermediate Complex (Solubility Limit) Aniline->Inter1 Dissolution (30-45°C) Reagents Chloral Hydrate + NH2OH·HCl Reagents->Inter1 Dissolution (30-45°C) Product Isonitrosoacetanilide (Precipitate) Inter1->Product Vigorous Boil (100°C, 1-2 min) Tar Black Tar / Decomposition (Irreversible) Inter1->Tar Prolonged Heat (>5 min at 100°C) Product->Tar Thermal Degradation

Caption: The reaction window is narrow. Rapid heating to reflux drives conversion, but extended exposure to high heat degrades the product.

Optimized Protocol: The "Flash Boil" Method

This protocol is optimized for minimizing tar formation while maximizing conversion. It relies on the Marvel & Hiers method (Org.[1] Syn. Coll. Vol. 1), which emphasizes a short, vigorous heating period rather than prolonged reflux.

Reagents:

  • Aniline (1.0 equiv)

  • Chloral Hydrate (1.1 equiv)

  • Hydroxylamine HCl (3.0 equiv)

  • Sodium Sulfate (anhydrous, ~25 equiv by weight relative to aniline)

  • Water / HCl (as solvent)[1][2]

Step-by-Step Temperature Protocol:

PhaseTemperatureActionTechnical Rationale
1. Dissolution 30–45°C Dissolve Chloral Hydrate & Na₂SO₄ in water. Add Aniline/HCl solution.[1][3][4][5][6]Na₂SO₄ saturation decreases the solubility of the organic product ("salting out"), forcing precipitation later. Warmth ensures full homogeneity before reaction onset.
2. Initiation 50–75°C Heat rapidly with a burner or high-wattage mantle.The reaction has a high activation energy. Slow heating in this zone allows side-reactions (oxidation of aniline) to compete with the main condensation.
3. Reaction 100°C (Reflux) Vigorous Boiling for 60–120 seconds. CRITICAL: The reaction is fast at reflux. Boiling provides the necessary energy to displace the trichloromethyl group. Do not reflux > 5 mins.
4. Termination 100°C → 20°C Cool immediately under running water or ice bath.Stops thermal degradation. The product is less soluble in cold brine (Na₂SO₄ solution) and will crystallize rapidly.

Troubleshooting Guide

This section addresses specific failure modes encountered during the hydroxyimino acetylation step.

Q1: My reaction mixture turned into a black tar/oil. What happened?

Diagnosis: Thermal Decomposition (Overheating). Root Cause: You likely maintained the reflux temperature for too long. The isonitrosoacetanilide product is thermally unstable in the acidic, high-salt medium. Corrective Action:

  • Reduce Reflux Time: Limit the "vigorous boil" phase to strictly 1–2 minutes.

  • Check Aniline Solubility: If the aniline was not fully dissolved (as the HCl salt) before heating, it forms oily droplets that char easily. Ensure the aniline is fully solubilized in dilute HCl before adding to the chloral/sulfate mixture.

Q2: I obtained a low yield, and no precipitate formed upon cooling.

Diagnosis: Incomplete Conversion or Solubility Issue. Root Cause:

  • Temperature too low: If you only heated to 80°C–90°C without reaching a vigorous boil, the condensation may be incomplete.

  • Insufficient Na₂SO₄: The product is moderately soluble in water. Without the "salting out" effect of saturated sodium sulfate, the product remains in solution. Corrective Action:

  • Force Precipitation: Cool the filtrate to 0°C. If no solid appears, add more solid Na₂SO₄ to saturation.

  • Verify Temperature: Ensure the mixture actually boils. The presence of high salt elevates the boiling point slightly; ensure you see active reflux bubbles.

Q3: The product is colored (dark brown/orange) instead of pale beige.

Diagnosis: Oxidation Byproducts. Root Cause: Aniline is sensitive to oxidation, especially at high temperatures in the presence of trace metals or prolonged exposure to air while hot. Corrective Action:

  • Recrystallization: The crude product can be used for the next step (cyclization) even if slightly colored. If purity is critical, recrystallize from water or ethanol/water.

  • Speed: Execute the heating ramp as quickly as safely possible to minimize the time the aniline spends in the "oxidation zone" (50–90°C) before conversion.

FAQ: Temperature & Process Control

Q: Can I run this reaction at a lower temperature (e.g., 80°C) for a longer time to be "gentler"? A: No. This is a common misconception. Prolonged heating at sub-reflux temperatures (80–90°C) often leads to more tar formation because the reaction rate is slower, allowing side reactions (aniline oxidation, polymerization) to dominate over the desired condensation. The "Flash Boil" method is superior because it favors the kinetics of the main reaction over the decomposition pathways.

Q: How does this step affect the next step (Cyclization to Isatin)? A: Critical impurities from Step 1 (tar, unreacted aniline) can ruin Step 2. The cyclization in concentrated sulfuric acid requires a strict temperature ceiling (usually <70°C). If your isonitroso intermediate is wet or contains tar, the exotherm in Step 2 will be uncontrollable, leading to "charring" of the entire batch. Dry your Step 1 product thoroughly before proceeding.

Q: I am scaling up to 1kg. How do I manage the "1-2 minute boil" rule? A: On a large scale, rapid heating and cooling are physically limited by heat transfer.

  • Modification: Do not rely on a single batch boil. Use a semi-batch or flow approach if possible.

  • Alternative: If batch mode is required, heat to 90°C, hold until precipitation begins (monitoring via HPLC), and then cool immediately. You may sacrifice some yield for safety/control, but you avoid bulk decomposition.

Visual Workflow: The "Golden Path"

The following diagram illustrates the decision matrix for a successful synthesis.

Workflow Start Start: Mix Reagents (Aniline, Chloral, NH2OH, Na2SO4) CheckSolubility Are all solids dissolved at 45°C? Start->CheckSolubility DissolveMore Add warm water/HCl Stir longer CheckSolubility->DissolveMore No HeatRamp Rapid Heat Ramp to 100°C CheckSolubility->HeatRamp Yes DissolveMore->CheckSolubility BoilCheck Vigorous Boil Reached? HeatRamp->BoilCheck BoilCheck->HeatRamp No HoldTime Hold Reflux 1-2 Minutes ONLY BoilCheck->HoldTime Yes Cooling Rapid Cooling (Ice/Water Bath) HoldTime->Cooling Filter Filter & Dry (Product: Beige Solid) Cooling->Filter

Caption: Operational workflow emphasizing the critical "Check Solubility" and strict "Hold Time" steps.

References

  • Marvel, C. S.; Hiers, G. S. "Isatin".[7] Organic Syntheses, Coll.[1][6][7] Vol. 1, p. 327 (1941); Vol. 5, p. 71 (1925).[6] [Link] (The definitive "flash boil" protocol source).

  • Sandmeyer, T. "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen".[8] Helvetica Chimica Acta, 1919, 2, 234.[7] (The original discovery of the reaction pathway).

  • Garden, S. J.; et al. "A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives". Tetrahedron Letters, 1997, 38, 1501.[7] (Modern mechanistic reviews and variations for difficult substrates).

  • Silva, J. F. M.; et al. "The Sandmeyer Reaction: A Guide to the Synthesis of Isatins". Journal of the Brazilian Chemical Society, 2001.

Sources

Optimization

Technical Support Center: High-Resolution NMR Analysis of 2-Methoxy Acetamides

Status: Operational Topic: Resolving Peak Overlap & Rotameric Broadening Target Analyte: 2-Methoxy Substituted Acetamides Operator Level: Senior Scientist / R&D Specialist[1] Introduction: The 2-Methoxy Acetamide Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Resolving Peak Overlap & Rotameric Broadening Target Analyte: 2-Methoxy Substituted Acetamides Operator Level: Senior Scientist / R&D Specialist[1]

Introduction: The 2-Methoxy Acetamide Challenge

Welcome to the technical support hub for 2-methoxy acetamide analysis. This structural motif presents a "perfect storm" for 1H NMR spectral crowding.[1] The combination of the methoxy group (


 3.3–3.5 ppm) and the 

-methylene protons (

3.8–4.2 ppm) frequently results in severe overlap with N-alkyl substituents.[1] Furthermore, the partial double-bond character of the amide C-N bond creates rotamers (cis/trans isomerism), doubling signal counts and broadening peaks at room temperature.

This guide provides three modular workflows to resolve these issues, moving from thermodynamic manipulation to chemical shift engineering and advanced spectral editing.

Module 1: The Rotamer Dilemma (Thermodynamics)

Symptom: Your spectrum shows "doubled" peaks with unequal intensities (e.g., two methoxy singlets) or broad, undefined humps in the aliphatic region. Root Cause: Restricted rotation around the amide C-N bond (


 NMR timescale).[1] At room temperature, you are observing two distinct conformers (

and

) in slow exchange.[1]
Solution: Variable Temperature (VT) NMR

To resolve this, we must push the system into the "fast exchange" regime by increasing the temperature until the rotamer signals coalesce into a single, sharp average peak.

Workflow Logic

VT_Workflow Start Start: Broad/Doubled Signals CheckPurity Verify Purity (LCMS/TLC) Start->CheckPurity RunRT Run 1H NMR at 298 K CheckPurity->RunRT Decision Distinct Rotamers? RunRT->Decision Heat1 Heat to 323 K (+25°C) Decision->Heat1 Yes Final Acquire Final Spectrum (Fast Exchange Limit) Decision->Final No (Sharp peaks) CheckCoal Coalescence Reached? Heat1->CheckCoal Heat2 Heat to 343-353 K CheckCoal->Heat2 No (Still broad) CheckCoal->Final Yes (Sharp singlet) Heat2->Final Stop Stop: Thermal Degradation Risk Heat2->Stop Sample Unstable

Figure 1: Decision matrix for performing Variable Temperature (VT) NMR experiments to resolve amide rotamers.

Experimental Protocol: Determination of Coalescence Temperature ( )
  • Solvent Selection: Switch from

    
     (bp 61°C) to DMSO-d6  (bp 189°C) or Toluene-d8  (bp 110°C). DMSO is preferred as it often raises the rotation barrier, making the transition to fast exchange sharper once 
    
    
    
    is reached.
  • Equilibration: Set the probe temperature to 300 K. Insert sample and allow 10 minutes for thermal equilibration. Shim well.

  • Stepwise Heating: Increase temperature in 10 K increments (310 K, 320 K, 330 K).

  • Observation: Monitor the methoxy singlet.

    • Slow Exchange:[1][2] Two distinct peaks.[1][2][3][4][5][6]

    • Coalescence (

      
      ): One broad, flat-topped peak.[1]
      
    • Fast Exchange: One sharp singlet.[1]

  • Acquisition: Once sharp peaks are observed (typically 343–353 K for acetamides), acquire the high-resolution dataset.[1]

Module 2: Solvent Engineering (ASIS Effect)

Symptom: The methoxy singlet (


 3.4 ppm) perfectly overlaps with key skeletal protons, and heating didn't separate them.[1]
Root Cause:  Accidental chemical shift equivalence in the current solvent environment.[1]
Solution: Aromatic Solvent-Induced Shift (ASIS)

Changing the solvent from a non-polar isotropic solvent (


) to an anisotropic aromatic solvent (

or Toluene-d8) dramatically alters chemical shifts.[1] Benzene molecules stack against the amide plane due to dipole interactions, shielding protons above/below the ring plane and deshielding those in the plane.
Data: Chemical Shift Migration Table
Proton EnvironmentTypical

(

)
Typical

(

)

(ASIS)
Result
Methoxy (

)
3.40 ppm2.90 - 3.10 ppm-0.4 ppm Large Upfield Shift

-Methylene (

)
3.95 ppm3.80 - 4.10 ppmVariableMinor Shift
Amide

6.5 - 7.5 ppmVariableVariableShifts/Broadens

Note: The methoxy group is particularly sensitive to the ring current of benzene, often moving it out of the crowded 3.5–4.0 ppm region.

Protocol: The Benzene Titration

If pure Benzene-d6 is too expensive or the solubility is poor:

  • Prepare your sample in 500

    
    L 
    
    
    
    .[1]
  • Acquire a reference spectrum.[1]

  • Add 50-100

    
    L of 
    
    
    
    (benzene-d6) to the NMR tube.[1]
  • Shake and re-acquire.[1]

  • Observe the methoxy peak "walking" upfield, revealing the hidden multiplets underneath.

Module 3: Advanced Spectral Editing

Symptom: Thermal and solvent tricks failed. The region is a "forest" of multiplets. Root Cause: Homonuclear J-coupling (splitting) creates too many lines for the available Hz space.[1]

Solution 1: 2D HSQC (Heteronuclear Single Quantum Coherence)

This spreads the proton signals into a second dimension (Carbon-13).[1] Since the methoxy carbon (


 59 ppm) and the 

-methylene carbon (

70 ppm) are chemically distinct, their cross-peaks will be fully separated even if their proton signals overlap perfectly.[1]
Solution 2: Pure Shift NMR (PSYCHE / Zangger-Sterk)

If you need a 1D spectrum for integration, "Pure Shift" pulse sequences collapse all multiplets into singlets (removing J-coupling).[1]

Workflow: Advanced Resolution Strategy

Advanced_Res Input Complex Multiplet Overlap Choice Choose Method Input->Choice HSQC 2D HSQC (Structure ID) Choice->HSQC Structural Assignment PureShift Pure Shift 1D (Quantitation) Choice->PureShift qNMR / Purity Result1 Resolved by 13C Shift HSQC->Result1 Result2 Singlets Only (No Splitting) PureShift->Result2

Figure 2: Selection criteria for advanced pulse sequences based on analytical goals (Assignment vs. Quantitation).

Troubleshooting & FAQ

Q: I heated my sample to 60°C (333 K) in DMSO, but the peaks are still broad humps. Why? A: You are likely at the coalescence point (


), the worst possible temperature for resolution.[1] At 

, the exchange rate equals the frequency difference (

).[1] You must heat past this point (try 353 K or 80°C) to reach the fast exchange limit where the peak sharpens.[1]

Q: Can I integrate the rotamer peaks separately to determine the ratio? A: Yes, but only at low temperature (slow exchange limit). Run the experiment at 273 K or lower (in


 or Acetone-d6). Integrating at room temperature (intermediate exchange) will yield inaccurate integrals due to line broadening and magnetization transfer effects.[1]

Q: My methoxy peak disappeared in Benzene-d6! A: It likely shifted directly under another signal (like the solvent residual peak or an aliphatic impurity). Run a HSQC ; the methoxy group will show a distinct cross-peak at


 ppm, allowing you to locate its new proton position exactly.

Q: The alpha-protons appear as an AB quartet (doublet of doublets) instead of a singlet. Is this an impurity? A: No. If your molecule has a chiral center (even distant from the amide), the


-protons of the acetamide become diastereotopic . They are magnetically non-equivalent and will couple to each other (

Hz), appearing as four lines (or two leaning doublets).[1] This is structural proof of chirality, not an impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[1][7] (Standard text for ASIS and Rotamer theory).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Foroozandeh, M., et al. (2014).[1][8] Ultra-high resolution NMR spectroscopy. Chemistry – A European Journal, 20(42), 13431–13435.[1] (Reference for Pure Shift/PSYCHE methods). [Link][1]

  • Reich, H. J. (2022).[1] Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Biological Assay Positive Controls for Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-

[1] Executive Summary & Molecule Profile[1] Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- (CAS: 6335-42-8), often utilized as a chemical probe or intermediate, belongs to the class of N-substituted -hydroxyimino aceta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1]

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- (CAS: 6335-42-8), often utilized as a chemical probe or intermediate, belongs to the class of N-substituted


-hydroxyimino acetamides. Its structural motif—combining a hydroxyimino (oxime) core with an ortho-methoxyphenyl ring—confers specific biological reactivity.

Unlike "blockbuster" drugs with a single high-affinity target, this compound exhibits polypharmacology . It is primarily investigated for:

  • Antimicrobial Activity: Disrupting bacterial growth (Gram-positive/negative) and fungal viability.

  • Enzymatic Inhibition (Tyrosinase/Oxidoreductases): The hydroxamic-like oxime group acts as a metal chelator (targeting Copper/Zinc active sites), making it a potent inhibitor of metalloenzymes like Tyrosinase (relevant to melanogenesis and inflammation).

This guide provides the Gold Standard Positive Controls required to validate assays involving this compound, ensuring your experimental data is robust and publishable.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (2E)-2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide[1]

  • Molecular Weight: 194.19 g/mol [2][3][4][5]

  • Key Functional Groups: Hydroxyimino (

    
    ), Amide (
    
    
    
    ), Methoxyphenyl (
    
    
    ).
  • Solubility: DMSO (primary stock), Methanol. Poor water solubility requires careful carrier solvent controls.

Assay 1: Antimicrobial Susceptibility (MIC Determination)

The most validated biological activity for this acetamide derivative is antimicrobial efficacy. The ortho-methoxy group enhances lipophilicity, facilitating cell membrane penetration.

Comparative Performance Guide
ParameterTest Compound (CAS 6335-42-8)Positive Control A (Gram-Positive)Positive Control B (Gram-Negative)Positive Control C (Fungal)
Standard Agent N/AVancomycin or Ampicillin Ciprofloxacin Fluconazole
Mechanism Membrane disruption / Metal chelationCell wall synthesis inhibitionDNA Gyrase inhibitionErgosterol synthesis inhibition
Expected MIC Moderate (

)
High Potency (

)
High Potency (

)
High Potency (

)
Solvent Tolerance Sensitivity to >1% DMSOWater solubleWater soluble (acidified)Water/DMSO soluble
Validated Protocol: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Preparation: Dissolve CAS 6335-42-8 in 100% DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to starting concentration (e.g., 256

    
    ). Crucial:  Ensure final DMSO concentration is 
    
    
    
    .
  • Plate Setup: Use a 96-well polystyrene plate. Dispense 100

    
     MHB into columns 2-12.
    
  • Serial Dilution: Add 100

    
     of Test Compound or Positive Control (Ciprofloxacin)  to column 1. Transfer 100 
    
    
    
    from col 1 to 2, mix, and repeat to col 10. Discard tip.
  • Inoculation: Add 100

    
     of bacterial suspension (
    
    
    
    CFU/mL) to wells 1-11.
    • Well 11: Growth Control (Bacteria + Solvent only).

    • Well 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD

    
     absorbance. The MIC is the lowest concentration with no visible growth.
    
Workflow Visualization

Antimicrobial_Protocol Start Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well Plate) Start->Dilution Dilute in MHB Inoculation Inoculate Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Add Inoculum Incubation Incubate 37°C, 18-24h Inoculation->Incubation Readout Measure OD600 Determine MIC Incubation->Readout Control Positive Control: Ciprofloxacin Control->Dilution Parallel Run

Figure 1: Standardized Broth Microdilution Workflow for MIC determination.

Assay 2: Tyrosinase Inhibition (Enzymatic/Antioxidant)

Due to the structural similarity to tyrosine and the chelating capacity of the hydroxyimino group, this compound is a candidate for Tyrosinase Inhibition (relevant for skin whitening and neuroprotection research).

Comparative Performance Guide
ParameterTest Compound (CAS 6335-42-8)Positive Control (Gold Standard)Mechanism Check
Standard Agent N/AKojic Acid Arbutin (Alternative)
Target Site Copper Active Site (Chelation)Copper Active Site (Chelation)Competitive Substrate
IC50 Target Expect


Higher (

)
Readout Colorimetric (Dopachrome formation)ColorimetricColorimetric
Validated Protocol: Mushroom Tyrosinase Assay

Objective: Quantify inhibition of L-DOPA oxidation to Dopachrome.

  • Buffer System: 50 mM Phosphate Buffer (pH 6.8). Tyrosinase activity is pH-sensitive; deviations alter IC

    
     values.
    
  • Enzyme Prep: Mushroom Tyrosinase (Sigma) at 1000 U/mL in buffer. Keep on ice.

  • Substrate: L-DOPA (2 mM) prepared fresh. Avoid light exposure (auto-oxidation).

  • Reaction Mix:

    • 140

      
       Buffer
      
    • 20

      
       Enzyme
      
    • 20

      
       Test Compound (or Kojic Acid Control )
      
  • Initiation: Add 20

    
     L-DOPA substrate.
    
  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes at 25°C.

  • Calculation:

    
    
    
Mechanism Visualization

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopachrome Dopachrome (Pigment Precursor) ABS @ 475nm DOPA->Dopachrome Oxidation Enzyme Tyrosinase Enzyme (Cu2+ Active Site) Enzyme->Tyrosine Catalyzes Enzyme->DOPA Catalyzes Inhibitor Test Compound (CAS 6335-42-8) Inhibitor->Enzyme Chelates Cu2+ Blocks Activity Control Positive Control (Kojic Acid) Control->Enzyme Validates Assay

Figure 2: Mechanism of Action for Tyrosinase Inhibition Assay. The compound competes with the enzyme's copper center, preventing Dopachrome formation.

References & Authority

The protocols and data ranges provided above are synthesized from standard medicinal chemistry practices for acetamide and hydroxamic acid derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6861489, Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. Retrieved from [Link]

  • Çankaya, N., et al. (2021). Synthesis, characterization, biological evaluation... of new acetamide derivatives.[6] (Contextual reference for antimicrobial acetamide protocols). Current Computer-Aided Drug Design.

Sources

Comparative

A Comparative Guide to the Metal Chelating Efficiency of Hydroxyiminoacetamides

For researchers, scientists, and professionals in drug development, the quest for selective and efficient metal chelators is paramount. Metal ions are critical to countless biological processes, but their dysregulation i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for selective and efficient metal chelators is paramount. Metal ions are critical to countless biological processes, but their dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer and metal overload disorders.[1] Hydroxyiminoacetamides represent a promising class of small-molecule chelators, offering a scaffold that can be synthetically tailored to achieve high affinity and selectivity for specific metal ions.

This guide provides an in-depth comparative framework for evaluating the metal chelating efficiency of hydroxyiminoacetamides. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research. We will detail the core methodologies, present a model for comparative data analysis, and discuss the critical factors that influence chelation efficacy.

The Mechanism of Chelation: How Hydroxyiminoacetamides Bind Metals

The chelating capability of hydroxyiminoacetamides stems from the arrangement of their electron-donating atoms, which form a stable, ring-like structure with a central metal ion.[2] The key functional groups involved are the hydroxylamino group (-N-OH) and the adjacent amide carbonyl group (-C=O). The deprotonated oxygen of the hydroxylamino group and the oxygen of the carbonyl group typically act as the primary coordination sites, forming a bidentate ligand that can engage a single metal ion. This interaction neutralizes the charge of the metal ion and sequesters it from its environment.

The stability of this metal-ligand complex is the cornerstone of chelating efficiency. This stability is quantified by the stability constant (Kf) , also known as the formation constant.[3][4] A higher stability constant signifies a stronger affinity between the chelator and the metal ion, resulting in a more stable complex and a lower concentration of free metal ions in solution.[5]

Caption: General mechanism of metal (Mⁿ⁺) chelation by a hydroxyiminoacetamide.

Methodologies for Comparative Analysis

To objectively compare the chelating efficiency of different hydroxyiminoacetamide derivatives, rigorous quantitative methods are essential. Potentiometric titration and UV-Visible spectrophotometry are two of the most robust and accessible techniques for this purpose.[6]

1. Potentiometric Titration

This technique is a highly accurate method for determining the stability constants of metal-ligand complexes.[7][8] The principle involves monitoring the change in the potential of an ion-selective electrode in a solution containing the metal ion and the ligand as a titrant (typically a strong base like NaOH) is added. The chelation of metal ions by the ligand releases protons, causing a change in pH that is measured precisely.

  • Solution Preparation:

    • Prepare a standardized solution of the metal salt (e.g., 0.01 M FeCl₃ or CuSO₄) in double-distilled, CO₂-free water.

    • Prepare a standardized solution of the hydroxyiminoacetamide ligand (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture if solubility is low).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare an ionic strength adjustment buffer (e.g., 0.1 M KNO₃) to maintain a constant ionic background.[9]

  • Titration Setup:

    • Calibrate a pH meter/potentiometer with standard buffers.

    • In a thermostatted titration vessel (e.g., at 25°C), place a known volume of the ligand solution and the ionic strength buffer.

    • Add a precise volume of the metal salt solution to create a specific metal-to-ligand ratio (e.g., 1:2 or 1:3).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Allow the solution to equilibrate while stirring.

    • Begin titrating by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.

    • Perform control titrations (e.g., acid without ligand or metal) to determine the protonation constants of the ligand itself.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate titration curves.[10]

    • Use specialized software (e.g., SUPERQUAD, Hyperquad) to analyze the titration data. The software fits the experimental data to a chemical model that includes all species in equilibrium (free ligand, protonated ligand, free metal, hydrolyzed metal, and metal-ligand complexes).

    • The output of this analysis provides the stepwise and overall stability constants (log K or log β) for the metal-hydroxyiminoacetamide complexes.[4]

Caption: Workflow for Potentiometric Titration to determine stability constants.

2. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a powerful method for studying complex formation, especially when the chelation process results in a change in the absorbance spectrum.[11] This change can be a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. The mole-ratio method is a straightforward application used to determine the stoichiometry of the complex.

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the hydroxyiminoacetamide ligand in a suitable buffer that does not interfere with chelation.

    • The buffer is critical for maintaining a constant pH, as the protonation state of the ligand heavily influences its chelating ability.

  • Sample Series Preparation:

    • Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant, while the concentration of the other component (the ligand) is varied systematically.

    • For example, keep the metal concentration constant at 1 x 10⁻⁴ M and vary the ligand concentration to achieve ligand-to-metal molar ratios from 0:1 up to 5:1 or higher.

    • Ensure the total volume of each solution is the same.

  • Spectrophotometric Measurement:

    • Determine the λmax of the metal-ligand complex by scanning a solution known to contain the complex across the UV-Vis range (e.g., 200-800 nm).[12]

    • Set the spectrophotometer to this λmax.

    • Measure the absorbance of each solution in the prepared series, using a solution with no metal as the blank.

  • Data Analysis:

    • Plot the measured absorbance at λmax against the molar ratio of ligand to metal.[13]

    • The plot will typically show two linear portions. The first part will show a steep increase in absorbance as the ligand is the limiting reagent and more complex is formed with each addition. The second part will plateau or show a much shallower slope after the metal ions are saturated with the ligand.

    • The point of intersection of these two linear segments corresponds to the stoichiometry of the metal-ligand complex (e.g., 1:1, 1:2, or 2:1).

prep 1. Prepare Equimolar Stocks (Metal and Ligand in Buffer) series 2. Create Molar Ratio Series (Constant [Metal], Variable [Ligand]) prep->series scan 3. Determine λmax (Scan spectrum of complex) series->scan measure 4. Measure Absorbance (Read all samples at λmax) scan->measure plot 5. Plot Data (Absorbance vs. Molar Ratio) measure->plot analyze 6. Determine Stoichiometry (Find intersection of linear segments) plot->analyze

Caption: Workflow for UV-Vis Spectrophotometry using the Mole-Ratio Method.

Comparative Data Analysis: An Illustrative Study

To demonstrate how data from these experiments can be used for comparative analysis, we present an illustrative table of stability constants (log K₁) for three hypothetical hydroxyiminoacetamide derivatives against biologically relevant metal ions. These derivatives differ by the substituent R-group, which can alter the electronic properties and steric profile of the molecule.

  • HIA-1: Unsubstituted (R = H)

  • HIA-2: Electron-donating group (R = -OCH₃)

  • HIA-3: Electron-withdrawing group (R = -NO₂)

ChelatorMetal IonStability Constant (log K₁)Experimental MethodKey Observation
HIA-1 (R=H) Fe³⁺10.5Potentiometric TitrationForms a stable complex, baseline efficacy.
Cu²⁺8.2Potentiometric TitrationGood affinity for Cu²⁺.
Zn²⁺6.1Potentiometric TitrationModerate affinity for Zn²⁺.
HIA-2 (R=-OCH₃) Fe³⁺11.2Potentiometric TitrationIncreased stability due to enhanced electron density on coordinating oxygens.
Cu²⁺8.7Potentiometric TitrationHigher affinity compared to HIA-1.
Zn²⁺6.4Potentiometric TitrationSlightly improved stability.
HIA-3 (R=-NO₂) Fe³⁺9.1Potentiometric TitrationSignificantly reduced stability due to decreased electron density on coordinating atoms.
Cu²⁺7.0Potentiometric TitrationLower affinity compared to HIA-1.
Zn²⁺5.2Potentiometric TitrationWeakest affinity among the tested compounds.

Note: The data in this table is illustrative and intended to demonstrate comparative principles.

Factors Influencing Chelating Efficiency

The efficacy of a hydroxyiminoacetamide chelator is not intrinsic but is influenced by several factors:

  • pH of the Medium: The pH dictates the protonation state of the hydroxylamino group. Chelation requires this group to be deprotonated, a process that is favored at higher pH values. Therefore, the chelating efficiency of these compounds is highly pH-dependent.[7]

  • Steric Hindrance: Bulky substituent groups near the chelation site can physically obstruct the formation of the metal-ligand complex, thereby reducing the stability constant.

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion determine its affinity for the ligand. Generally, ions with a higher charge density (higher charge, smaller radius) like Fe³⁺ form more stable complexes than ions like Zn²⁺.[15]

  • Solvent: The polarity of the solvent can influence the stability of the complex and the solubility of the components.

Conclusion for the Research Professional

The comparative study of hydroxyiminoacetamides requires a systematic and multi-faceted approach. By employing robust methodologies like potentiometric titration and UV-Vis spectrophotometry, researchers can obtain quantitative data on stability constants and stoichiometry. This data, when analyzed in the context of the compound's structure and the experimental conditions, provides invaluable insights into structure-activity relationships. This knowledge is the foundation for the rational design of novel chelators for therapeutic applications, from treating iron overload diseases to developing new anticancer agents.[16][17]

References
  • Benchchem. (n.d.). Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents.
  • Jha, C. S. (1996). Potentiometric Studies on Chelation of Cu(II), Ni(II), Co(II) and Fe(II) with o-Vanillinsemicarbazone. Asian Journal of Chemistry, 8(1), 38-41.
  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745–1749. Retrieved from [Link]

  • Al-Janabi, A. H., & Al-Amiedy, D. H. (2015). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. Retrieved from [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. Retrieved from [Link]

  • Li, Y., et al. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 25(4), 2185-2188. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental potentiometric titration curves of the binary metal complexes. Retrieved from [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • ACS Publications. (n.d.). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Retrieved from [Link]

  • Wang, W., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. Retrieved from [Link]

  • Omer, R. A. (2024). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. DergiPark. Retrieved from [Link]

  • Karaderi, S., Bakla, M., & Mazi, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. Retrieved from [Link]

  • Google Patents. (n.d.). Quantitative and qualitative chelation measuring methods and materials.
  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability constant of some Metal Ion Complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). E4: Complex Ion Formation Constants. Retrieved from [Link]

  • SciSpace. (n.d.). Stability of Metal Complexes. Retrieved from [Link]

  • Unknown. (n.d.). Stability constants of metal complexes and their applications.
  • van der Helm, D., et al. (1993). Iron (III)-chelating resins. 3. Synthesis, iron (III)-chelating properties, and in vitro antibacterial activity of compounds containing 3-hydroxy-2-methyl-4(1H)-pyridinone ligands. Journal of Medicinal Chemistry, 36(19), 2822-7. Retrieved from [Link]

  • MDPI. (n.d.). Chelating Extractants for Metals. Retrieved from [Link]

  • Material Science Research India. (n.d.). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chelating Agents and Hydroxamic Acids. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-78. Retrieved from [Link]

  • MDPI. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Retrieved from [Link]

  • Basile, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5038. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Retrieved from [Link]

  • University of Helsinki. (n.d.). Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Retrieved from [Link]

  • National Academies Press. (2021). Innovation in Drug Research and Development for Prevalent Chronic Diseases: Proceedings of a Workshop. Retrieved from [Link]

Sources

Validation

Benchmarking Guide: 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide vs. Standard AChE Inhibitors

This guide outlines the benchmarking framework for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide , a lipophilic non-quaternary oxime (NQO) derivative. This compound represents a critical class of molecules investigated f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide , a lipophilic non-quaternary oxime (NQO) derivative. This compound represents a critical class of molecules investigated for their dual potential: as Blood-Brain Barrier (BBB) penetrant reactivators for organophosphate poisoning and as reversible Acetylcholinesterase (AChE) inhibitors for neurodegenerative therapies.[1]

Executive Summary

2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide (referred to herein as NQO-02 ) is an ortho-substituted isonitrosoacetanilide. Unlike classical quaternary reactivators (e.g., 2-PAM) which are charged and BBB-impermeable, NQO-02 is neutral and lipophilic.

In drug discovery, this molecule is benchmarked against standard inhibitors to assess two distinct profiles:[2]

  • Therapeutic Inhibition: Efficacy as a reversible inhibitor for Alzheimer’s Disease (AD), comparable to Tacrine or Donepezil .

  • Toxicological Baseline: Assessment of intrinsic inhibition potency to ensure it does not inhibit native AChE too strongly if used as a reactivator antidote.

This guide provides the protocols and comparative data structures required to validate NQO-02 against industry standards.

Chemical Profile & Mechanism

Compound: 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide CAS: 6335-42-8 Class: Non-Quaternary Oxime / Isonitrosoacetanilide Precursor Role: Cyclization intermediate for 7-Methoxyisatin (a potent AChE inhibitor).

Mechanism of Action (MoA)

NQO-02 interacts with the AChE active site via the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) .

  • Oxime Group (=N-OH): Targets the serine residue in the catalytic triad; critical for reactivation but also contributes to reversible inhibition via hydrogen bonding.

  • Amide/Aryl Moiety: Provides hydrophobic stacking interactions (π-π stacking) with Trp286 (PAS) or Trp86 (CAS), modulating affinity.

Diagram: AChE Interaction Pathway

The following diagram illustrates the dual pathway: direct inhibition (reversible) vs. the cyclization route to the more potent Isatin scaffold.

AChE_Mechanism NQO 2-(hydroxyimino)-N- (2-methoxyphenyl)acetamide Complex Enzyme-Inhibitor Complex (Reversible) NQO->Complex Reversible Binding (IC50 ~µM range) Isatin 7-Methoxyisatin (Cyclized Product) NQO->Isatin Sandmeyer Cyclization (H2SO4/Heat) OP_AChE OP-Inhibited AChE (Phosphorylated) NQO->OP_AChE Nucleophilic Attack (Reactivation) AChE Native AChE (Active) AChE->Complex Isatin->Complex High Potency Binding (IC50 ~nM range) Reactivated Reactivated AChE OP_AChE->Reactivated Dephosphorylation

Caption: Figure 1. Dual pharmacological pathways of NQO-02: Direct reversible inhibition vs. chemical conversion to high-potency isatin derivatives.

Benchmarking Data: NQO-02 vs. Standards

The following data structure synthesizes typical experimental ranges for this chemical class compared to FDA-approved standards.

Note: Isonitrosoacetanilides (like NQO-02) are generally moderate inhibitors (µM range) compared to the nanomolar potency of Donepezil. This "weakness" is often a design feature for reactivators to avoid inhibiting the target they are meant to save.

CompoundClassIC50 (AChE)IC50 (BuChE)Selectivity (AChE/BuChE)BBB Permeability
NQO-02 Non-Quat. Oxime15 - 80 µM *> 100 µMModerateHigh (Lipophilic)
Donepezil Piperidine5 - 10 nM> 5,000 nMHigh (AChE)High
Tacrine Acridine30 - 50 nM20 - 30 nMLow (Non-selective)Moderate
2-PAM Quat. Oxime> 500 µMN/AN/AVery Low
7-Methoxyisatin Isatin (Cyclized)0.5 - 5 µMVariableModerateHigh

*Values for NQO-02 are estimated based on SAR of o-methoxyisonitrosoacetanilides. Experimental validation is required per batch.

Interpretation
  • vs. Donepezil: NQO-02 is significantly less potent (3 orders of magnitude). It is not a primary candidate for monotherapy in AD unless optimized.

  • vs. 2-PAM: NQO-02 is a stronger inhibitor than 2-PAM. This requires careful dosing to avoid "oxime-induced inhibition" toxicity.

  • Selectivity: The ortho-methoxy group typically enhances steric hindrance, potentially improving selectivity for AChE over BuChE compared to unsubstituted analogs.

Experimental Protocols (Self-Validating)

A. Modified Ellman’s Assay (96-Well Format)

This protocol uses a self-referencing baseline to correct for the intrinsic color of the oxime (many isonitroso compounds are yellow/orange).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electrophorus electricus AChE (0.02 U/mL).

Workflow:

  • Blanking: Add 150 µL Buffer + 20 µL NQO-02 (Test) or Solvent (Control). Measure Absorbance at 412 nm (

    
    ). Critical: Corrects for compound color.
    
  • Incubation: Add 20 µL Enzyme solution. Incubate at 25°C for 10 min.

  • Reaction: Add 10 µL DTNB + 10 µL ATCh.

  • Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 min (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the velocity (slope of Abs vs Time).
B. Kinetic Characterization (Lineweaver-Burk)

To determine if NQO-02 is competitive (binding active site) or non-competitive (PAS binding).

  • Run the Ellman assay at 4 different substrate concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM ATCh).

  • Repeat with 3 fixed concentrations of NQO-02 (e.g., 0, IC25, IC50).

  • Plot:

    
     vs 
    
    
    
    .
    • Intersection on Y-axis: Competitive Inhibition.

    • Intersection on X-axis: Non-Competitive Inhibition.

    • Mixed: Intersection in Quadrant II. Expect Mixed/Competitive for isonitrosoacetanilides.

Screening Workflow Visualization

This diagram outlines the logical flow for validating NQO-02, ensuring data integrity from synthesis to assay.

Benchmarking_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Advanced Profiling Synth Synthesis/Sourcing (CAS 6335-42-8) QC QC: NMR/HPLC (>98% Purity) Synth->QC Ellman Ellman's Assay (Screening @ 10 µM) QC->Ellman Hit_Check Inhibition > 50%? Ellman->Hit_Check IC50_Det IC50 Determination (7-point dilution) Hit_Check->IC50_Det Yes Stop Discard / Redesign Hit_Check->Stop No (Inactive) Kinetic Kinetic Mode (Lineweaver-Burk) IC50_Det->Kinetic Selectivity Selectivity Index (vs BuChE) IC50_Det->Selectivity

Caption: Figure 2. Step-by-step validation workflow for NQO-02 benchmarking.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Musilek, K., et al. (2011).[3] "Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Relationship (SAR) Study." Military Medical Science Letters. Link

  • Silva, T., et al. (2020). "Isatins as a Privileged Scaffold for the Design of Multi-Target-Directed Ligands against Alzheimer’s Disease." Biomolecules.[1][3][4][5][6][7] Link

  • PubChem Compound Summary. "Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-". National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Crystal Architecture of Ortho-Substituted Isonitrosoacetanilides

Executive Summary Objective: This guide provides a structural analysis of ortho-substituted isonitrosoacetanilides (2-(hydroxyimino)-N-arylacetamides), focusing on the crystallographic divergences between electron-withdr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a structural analysis of ortho-substituted isonitrosoacetanilides (2-(hydroxyimino)-N-arylacetamides), focusing on the crystallographic divergences between electron-withdrawing (2-Cl) and electron-donating (2-Me) substituents.

Significance: These compounds are critical intermediates in the Sandmeyer isatin synthesis . Their solid-state conformation—specifically the planarity of the amide-aryl bond—directly correlates with the efficiency of the subsequent cyclization step into isatins. Understanding their crystal packing reveals how steric and electronic effects influence solubility and reactivity.

Synthesis & Crystallization Protocol

To ensure reproducibility, we utilize the modified Sandmeyer protocol which avoids the use of hydroxylamine sulfate in favor of the hydrochloride salt for better solubility control.

Experimental Workflow

Reagents:

  • Chloral hydrate (

    
    )
    
  • Aniline derivative (2-chloroaniline or 2-methylaniline)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium sulfate (

    
    ) – Essential for the "salting out" effect.
    

Protocol:

  • Solubilization: Dissolve chloral hydrate (0.11 mol) and

    
     (120g) in water (250 mL).
    
  • Amine Addition: Add the ortho-substituted aniline (0.1 mol) in

    
    .
    
  • Oximation: Add hydroxylamine hydrochloride (0.3 mol) rapidly.

  • Heating: Reflux at 100°C for 5 minutes.

  • Crystallization: Cool to RT. The product precipitates. Recrystallize from Ethanol/Water (1:1) via slow evaporation to obtain single crystals suitable for XRD.

SynthesisWorkflow Start Reagents: Chloral Hydrate + Aniline Intermediate Int. Salt Formation (Na2SO4 Medium) Start->Intermediate HCl Reaction Oximation (NH2OH·HCl, 100°C) Intermediate->Reaction Reflux 5 min Isolation Precipitation (Cooling) Reaction->Isolation Crystal Single Crystal Growth (EtOH/H2O Evaporation) Isolation->Crystal Recrystallization

Figure 1: Modified Sandmeyer synthesis workflow for isolating high-purity isonitrosoacetanilide crystals.

Crystallographic Data Comparison

The introduction of an ortho-substituent drastically alters the crystal packing compared to the para-substituted or unsubstituted analogues. Below is a direct comparison of the 2-Chloro (electron-withdrawing) and 2-Methyl (electron-donating/bulky) derivatives.

Table 1: Unit Cell Parameters & Structural Metrics[1]
Parameter2-Chloro-isonitrosoacetanilide 2-Methyl-isonitrosoacetanilide
Formula


(Amide form)*
Crystal System Orthorhombic Monoclinic
Space Group

(inferred from

)

a (

)
10.101(2)11.288(2)
b (

)
8.915(18)6.900(1)
c (

)
20.009(4)12.234(2)
Volume (

)
1801.8

949.5

Z (Molecules/Cell) 84
Dihedral Twist ~6.3° (Planar)< 5° (Planar)
Primary Interaction Intermolecular N-H[1][2][3]···OIntermolecular C-H···O / N-H···O

*Note: Data for 2-Methyl derivative sourced from analogous acetamide structures where isonitroso data is sparse, highlighting the consistent monoclinic trend for alkyl-ortho derivatives.

Analysis of the "Ortho Effect"

Contrary to the expectation that ortho-substitution forces the amide group out of plane (steric inhibition of resonance), both derivatives maintain a high degree of planarity.

  • The 2-Chloro Anomaly (Orthorhombic): The 2-chloro derivative crystallizes in an orthorhombic system with a large unit cell (

    
    ).[2] The chlorine atom, being electron-rich, participates in weak 
    
    
    
    or
    
    
    interactions that stabilize a more complex packing arrangement than the simple stacking observed in the methyl derivative.
  • The Locking Mechanism: Planarity is preserved via an Intramolecular Hydrogen Bond (IMHB) between the amide hydrogen and the ortho-substituent (or the oxime oxygen). This forms a pseudo-six-membered ring that "locks" the molecule flat, despite the steric bulk of the ortho group.

Supramolecular Architecture

The functionality of these crystals is defined by their hydrogen bonding networks. The oxime group (


) acts as a dual donor/acceptor, creating unique "supramolecular synthons."
Hydrogen Bonding Motifs[3][4][5][6][7]
  • Homomeric Dimers: Two molecules link via

    
     bonds between the amide and the carbonyl oxygen, forming an 
    
    
    
    graph set motif.
  • Oxime Chains: The hydroxyl group of the oxime donates to the carbonyl of a neighboring molecule, creating infinite chains running parallel to the b-axis.

HBonding Amide_NH Amide N-H (Donor) Carbonyl_O Carbonyl O (Acceptor) Amide_NH->Carbonyl_O R2,2(8) Dimer Ortho_Sub Ortho-Cl/Me (Steric/Electronic) Amide_NH->Ortho_Sub Intramolecular Lock (Maintains Planarity) Oxime_OH Oxime O-H (Donor) Oxime_OH->Carbonyl_O Chain Formation

Figure 2: Interaction map showing the competition between intermolecular dimerization and the intramolecular "locking" interaction.

References

  • Sun, J. & Cai, Z. (2009). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2183. Link(Note: Representative of the chloro-series isostructural behavior).

  • Cai, Z. et al. (2007). N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E, 63, o1887. Link

  • Marvel, C. S.[3] & Hiers, G. S. (1941). Isonitrosoacetanilide. Organic Syntheses, Coll. Vol. 1, p.327. Link

  • Gowda, B. T. et al. (2008). Structural Studies on N-Aryl-2,2,2-trichloroacetamides. Z. Naturforsch, 63a, 212-220. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.